

Spectroscopic and Biological Insights into Viniferol D: A Technical Guide

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Compound of Interest

Compound Name: *Viniferol D*

Cat. No.: *B15592557*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the resveratrol trimer, (+)-**Viniferol D**. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Spectroscopic Data of (+)-Viniferol D

The structural elucidation of (+)-**Viniferol D**, a stilbenetrimer isolated from the stems of *Vitis vinifera* 'Kyohou', was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ^1H NMR Spectroscopic Data for (+)-**Viniferol D** (in Methanol- d_4)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2a, H-6a	7.10	d	8.8
H-3a, H-5a	6.69	d	8.8
H-2b, H-6b	6.94	d	8.8
H-3b, H-5b	6.52	d	8.8
H-2c, H-6c	6.69	d	8.8
H-3c, H-5c	6.54	d	8.8
Aromatic H (meta-coupled)	6.25	d	2.2
Aromatic H (meta-coupled)	6.41	d	2.2
Aromatic H (AX ₂)	6.30 (2H)	d	2.2
Aromatic H (AX ₂)	6.11 (1H)	t	2.2
Aromatic H (uncoupled)	5.99	s	-
H-7a	6.02	d	2.9
H-8a	4.27	d	2.9
H-7b	5.12	br s	-
H-8b	4.18	d	11.7
H-8c	2.87	dd	11.7, 9.9
H-7c	4.30	d	9.9

Table 2: ¹³C NMR Spectroscopic Data for (+)-**Viniferol D** (in Methanol-d₄)[1]

Carbon Assignment	Chemical Shift (δ , ppm)	Carbon Type
C-4a, C-4b, C-4c	159.9, 159.4, 158.4	s
C-11a, C-13a, C-11c, C-13c	159.5, 159.5, 157.1, 157.1	s
C-11b, C-13b	156.9, 156.9	s
C-9a	144.9	s
C-1b	133.2	s
C-1c	132.6	s
C-1a	130.6	s
C-2c, C-6c	130.3	d
C-2b, C-6b	130.0	d
C-2a, C-6a	129.8	d
C-10a	124.6	s
C-14b	120.9	s
C-3a, C-5a	116.0	d
C-3c, C-5c	115.7	d
C-10b	115.7	s
C-3b, C-5b	115.4	d
C-10c, C-14c	107.3	d
C-14a	105.8	d
C-12a	101.6	d
C-12c	101.6	d
C-12b	96.5	d
C-7a	90.4	d
C-8c	61.9	d

C-7c	57.1	d
C-8b	52.3	d
C-8a	48.7	d
C-7b	37.4	d

Table 3: Mass Spectrometry Data for (+)-**Viniferol D**

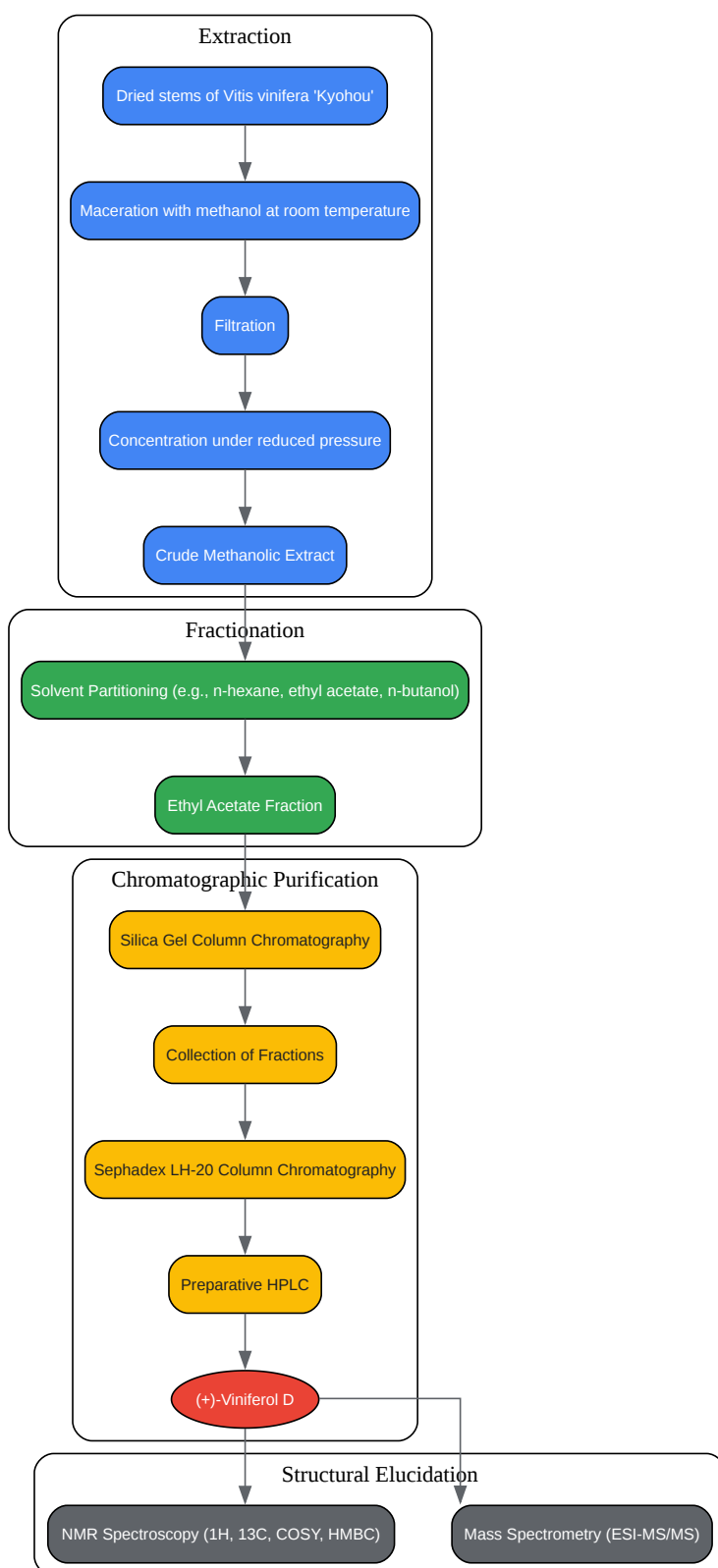
Ionization Mode	Precursor Ion (m/z)	Interpretation
ESI-MS/MS	679.197	[M+H] ⁺ for a resveratrol trimer

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Viniferol D**.

2.1. Isolation of (+)-**Viniferol D** from *Vitis vinifera*

This protocol is a generalized procedure based on established methods for the extraction and isolation of stilbenoids from grapevine stems.



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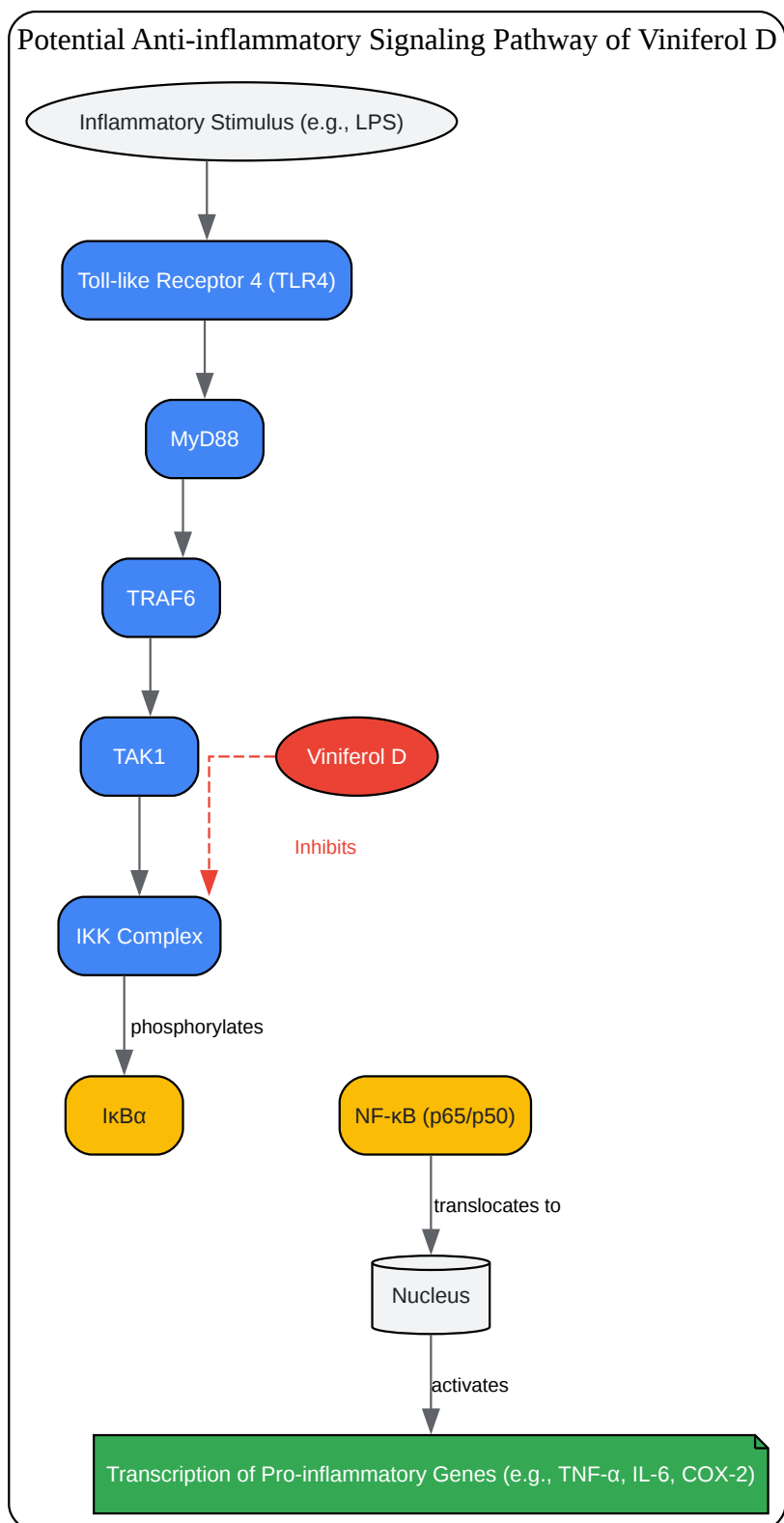
Caption: Experimental workflow for the isolation and characterization of **Viniferol D**.

2.2. Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. Samples were dissolved in deuterated methanol (Methanol- d_4). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. 2D NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity and finalize the structure.
- **Mass Spectrometry (MS):** High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or similar high-resolution mass analyzer. The data was acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Biological Activity and Signaling Pathways

While specific biological activities for **Viniferol D** are not extensively documented, its structural relationship to resveratrol and other viniferins suggests it may possess similar pharmacological properties. Resveratrol and its oligomers are known for their antioxidant, anti-inflammatory, and potential cytotoxic activities.^{[2][3]} The anti-inflammatory effects of related stilbenes are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κB) pathway.



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Caption: Postulated inhibitory effect of **Viniferol D** on the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of **Viniferol D**. The provided spectroscopic data and experimental protocols offer a starting point for further investigation into this and other related natural products.

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